molecular formula C12H8BrFO B13993075 2'-Bromo-6'-fluorobiphenyl-2-ol

2'-Bromo-6'-fluorobiphenyl-2-ol

Cat. No.: B13993075
M. Wt: 267.09 g/mol
InChI Key: CLVWLGHIUJUBMT-UHFFFAOYSA-N
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Description

2’-Bromo-6’-fluoro-[1,1’-biphenyl]-2-ol is a biphenyl derivative characterized by the presence of bromine and fluorine substituents on the biphenyl scaffold. Biphenyl compounds are significant in organic chemistry due to their structural versatility and wide range of applications in medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-6’-fluoro-[1,1’-biphenyl]-2-ol typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 2-iodo-4-nitrofluorobenzene and boronic acid in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane . The reaction conditions are mild and functional group tolerant, making it a preferred method for synthesizing biphenyl derivatives .

Industrial Production Methods

Industrial production of biphenyl derivatives, including 2’-Bromo-6’-fluoro-[1,1’-biphenyl]-2-ol, often employs scalable synthetic methodologies such as the Wurtz–Fittig, Ullmann, and Suzuki–Miyaura reactions. These methods are chosen for their efficiency, scalability, and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-6’-fluoro-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Nucleophilic Substitution: Reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated biphenyl derivatives, while nucleophilic substitution can produce biphenyl compounds with different substituents.

Mechanism of Action

The mechanism of action of 2’-Bromo-6’-fluoro-[1,1’-biphenyl]-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo electrophilic and nucleophilic substitution reactions, which can modify its structure and activity. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromo-6’-fluoro-[1,1’-biphenyl]-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, including its use as a precursor in organic synthesis and its potential biological activities .

Properties

Molecular Formula

C12H8BrFO

Molecular Weight

267.09 g/mol

IUPAC Name

2-(2-bromo-6-fluorophenyl)phenol

InChI

InChI=1S/C12H8BrFO/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15/h1-7,15H

InChI Key

CLVWLGHIUJUBMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=C2Br)F)O

Origin of Product

United States

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